Cas no 836682-32-7 (D,L-Sulforaphane-d8)

D,L-Sulforaphane-d8 is a deuterated isotopologue of sulforaphane, where eight hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily used as an internal standard in mass spectrometry-based analytical methods, ensuring precise quantification of sulforaphane in complex biological matrices. The deuterium substitution enhances molecular stability, reducing metabolic interference and improving detection sensitivity. Its structural similarity to native sulforaphane allows for accurate calibration in pharmacokinetic and metabolomic studies. Researchers value D,L-Sulforaphane-d8 for its high isotopic purity (>98%) and consistent performance in LC-MS/MS applications, facilitating reliable data in nutraceutical, pharmaceutical, and biomedical research.
D,L-Sulforaphane-d8 structure
D,L-Sulforaphane-d8 structure
Product Name:D,L-Sulforaphane-d8
CAS No:836682-32-7
MF:C6H11NOS2
MW:185.336932420731
CID:826856
PubChem ID:11389813
Update Time:2025-05-26

D,L-Sulforaphane-d8 Chemical and Physical Properties

Names and Identifiers

    • D,L-Sulforaphane-d8
    • 1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane
    • 4-Methylsulfinylbutyl Isothiocyanate-d8
    • Sulforaphan-d8
    • 1,1,2,2,3,3,4,4-Octadeuterosulforaphane
    • 1-Isothiocyanato-4-(methylsulfinyl)-butane-d8; 4-Methylsulfinylbutyl Isothiocyanate-d8; Sulforaphan-d8;
    • 1-isothiocyanato-4-methanesulfinyl(?H?)butane
    • AKOS030254718
    • 836682-32-7
    • DTXSID10464331
    • Inchi: 1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2
    • InChI Key: SUVMJBTUFCVSAD-UDCOFZOWSA-N
    • SMILES: C([2H])([2H])(C([2H])([2H])S(=O)C)C([2H])([2H])C([2H])([2H])N=C=S

Computed Properties

  • Exact Mass: 185.07800
  • Monoisotopic Mass: 185.07842029g/mol
  • Isotope Atom Count: 8
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 80.7Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: N/A
  • Boiling Point: 368.2±25.0 °C at 760 mmHg
  • Flash Point: 176.5±23.2 °C
  • Solubility: Chloroform (Slightly), Ethyl Acetate (Slightly)
  • PSA: 80.73000
  • LogP: 2.11360
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

D,L-Sulforaphane-d8 Security Information

D,L-Sulforaphane-d8 Pricemore >>

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D,L-Sulforaphane-d8 Production Method

Production Method 1

Reaction Conditions
Reference
LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli
Hauder, Johanna; et al, Journal of Agricultural and Food Chemistry, 2011, 59(15), 8047-8057

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol
2.1 Reagents: Sodium periodate Solvents: Methanol
3.1 Reagents: Hydrazine Solvents: Ethanol
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hydroxide
Reference
Synthesis of 1,1',2,2',3,3',4,4'-octadeutero-sulforaphane
Kuhnert, Nikolai; et al, Journal of Labelled Compounds & Radiopharmaceuticals, 2004, 47(8), 501-507

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen bromide
2.1 Reagents: Potassium carbonate ;  200 °C
3.1 Solvents: Ethanol
4.1 Reagents: Sodium periodate Solvents: Methanol
5.1 Reagents: Hydrazine Solvents: Ethanol
5.2 Reagents: Hydrochloric acid
6.1 Reagents: Sodium hydroxide
Reference
Synthesis of 1,1',2,2',3,3',4,4'-octadeutero-sulforaphane
Kuhnert, Nikolai; et al, Journal of Labelled Compounds & Radiopharmaceuticals, 2004, 47(8), 501-507

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Synthesis of 1,1',2,2',3,3',4,4'-octadeutero-sulforaphane
Kuhnert, Nikolai; et al, Journal of Labelled Compounds & Radiopharmaceuticals, 2004, 47(8), 501-507

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hydroxide
Reference
Synthesis of 1,1',2,2',3,3',4,4'-octadeutero-sulforaphane
Kuhnert, Nikolai; et al, Journal of Labelled Compounds & Radiopharmaceuticals, 2004, 47(8), 501-507

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Methanol
2.1 Reagents: Hydrazine Solvents: Ethanol
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hydroxide
Reference
Synthesis of 1,1',2,2',3,3',4,4'-octadeutero-sulforaphane
Kuhnert, Nikolai; et al, Journal of Labelled Compounds & Radiopharmaceuticals, 2004, 47(8), 501-507

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  200 °C
2.1 Solvents: Ethanol
3.1 Reagents: Sodium periodate Solvents: Methanol
4.1 Reagents: Hydrazine Solvents: Ethanol
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Sodium hydroxide
Reference
Synthesis of 1,1',2,2',3,3',4,4'-octadeutero-sulforaphane
Kuhnert, Nikolai; et al, Journal of Labelled Compounds & Radiopharmaceuticals, 2004, 47(8), 501-507

D,L-Sulforaphane-d8 Raw materials

D,L-Sulforaphane-d8 Preparation Products

Additional information on D,L-Sulforaphane-d8

Comprehensive Overview of D,L-Sulforaphane-d8 (CAS No. 836682-32-7): Applications, Mechanisms, and Research Insights

D,L-Sulforaphane-d8 (CAS No. 836682-32-7) is a deuterated isotopologue of the well-studied bioactive compound sulforaphane, renowned for its potential health benefits. This stable isotope-labeled variant is increasingly utilized in pharmacokinetic studies, metabolic research, and drug development due to its enhanced traceability in mass spectrometry and NMR analyses. The incorporation of eight deuterium atoms (-d8) significantly improves its utility as an internal standard, ensuring accurate quantification in complex biological matrices.

The growing interest in D,L-Sulforaphane-d8 aligns with broader trends in precision medicine and nutraceutical research. Recent studies highlight its role in modulating the Nrf2 pathway, a key regulator of cellular antioxidant responses. Researchers frequently search for "sulforaphane-d8 bioavailability" or "836682-32-7 supplier," reflecting demand for high-purity standards in cancer chemoprevention studies. Its applications extend to investigating neurodegenerative diseases, with emerging data suggesting potential in mitochondrial function optimization.

From a chemical perspective, CAS 836682-32-7 features a molecular weight of 201.33 g/mol and retains the characteristic isothiocyanate functional group of native sulforaphane. The deuterium substitution at strategic positions minimizes metabolic interference while maintaining biological activity—a critical advantage for isotope dilution assays. Analytical methods like LC-MS/MS demonstrate superior sensitivity when using this labeled compound compared to non-deuterated analogs.

Current market trends reveal heightened interest in "deuterated sulforaphane stability" and "D,L-Sulforaphane-d8 solubility," particularly among formulation scientists developing enhanced bioavailability delivery systems. The compound's stability in physiological pH ranges makes it valuable for in vivo tracer studies, while its compatibility with DMSO and ethanol facilitates laboratory handling. Recent publications emphasize its utility in glutathione metabolism research and xenobiotic detoxification pathways.

Quality specifications for 836682-32-7 typically require ≥98% isotopic purity (by 1H-NMR) and ≥95% chemical purity (by HPLC-UV). Storage recommendations commonly suggest -20°C under inert atmosphere to preserve the isothiocyanate moiety integrity. These parameters are crucial for researchers investigating "sulforaphane-d8 half-life" or "deuterium exchange effects" in biological systems.

The scientific community continues exploring D,L-Sulforaphane-d8's potential in epigenetic modulation, particularly regarding HDAC inhibition—a hot topic in anti-aging research. Its ability to serve as a tracer in plant metabolomics studies further expands applications beyond human health. As interest grows in "isotopically labeled nutraceuticals," this compound represents a bridge between analytical chemistry and translational medicine.

Ongoing clinical research utilizes CAS 836682-32-7 to elucidate sulforaphane's dose-response relationships and tissue distribution patterns. The deuterated form's resistance to first-pass metabolism enables more precise measurements of parent compound exposure—a frequent search term among pharmacokineticists. These attributes position D,L-Sulforaphane-d8 as an indispensable tool for advancing dietary biomarker science and personalized nutrition strategies.

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